N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzodioxole moiety, an amide linkage, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Aldol Condensation: The benzodioxole derivative undergoes aldol condensation with an appropriate aldehyde to form the enone structure.
Amidation: The enone is then reacted with an amine to form the amide linkage.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety.
Reduction: Reduction reactions can target the enone structure, converting it to a saturated ketone.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include nitro derivatives or hydroxylated compounds.
Reduction: The major product would be the corresponding saturated ketone.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide has potential applications as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions, while the amino and amide groups can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring but are fused with indole structures.
Uniqueness
N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is unique due to its combination of an enone structure, an amide linkage, and an amino group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13(2)11-26-16-6-4-15(5-7-16)21(25)23-17(20(22)24)9-14-3-8-18-19(10-14)28-12-27-18/h3-10,13H,11-12H2,1-2H3,(H2,22,24)(H,23,25)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMGTLFBMQOEN-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.